6-Chloro-2,9-dimethyl-9H-purine

Catalog No.
S3639599
CAS No.
40423-36-7
M.F
C7H7ClN4
M. Wt
182.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2,9-dimethyl-9H-purine

CAS Number

40423-36-7

Product Name

6-Chloro-2,9-dimethyl-9H-purine

IUPAC Name

6-chloro-2,9-dimethylpurine

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3

InChI Key

SKTPMBONYIWPAC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)Cl)N=CN2C

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CN2C

6-Chloro-2,9-dimethyl-9H-purine has the molecular formula C₇H₇ClN₄ and a molecular weight of approximately 182.61 g/mol . The compound features a purine base structure with chlorine and methyl substituents at specific positions. Its systematic name reflects its structural characteristics: "6-Chloro" indicates a chlorine atom at the sixth position, while "2,9-dimethyl" denotes methyl groups at the second and ninth positions of the purine ring.

Typical of purine derivatives:

  • Alkylation Reactions: The compound can undergo alkylation through nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms in the purine ring.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, often utilizing catalysts like cellulose sulfuric acid under solvent-free conditions .
  • Dechlorination: In some reactions, the chlorine atom can be replaced by other functional groups through nucleophilic substitution.

Research indicates that 6-Chloro-2,9-dimethyl-9H-purine exhibits significant biological activity. It has been studied for its potential as an anticancer agent, with promising results in inhibiting tumor growth . Additionally, it may possess antiviral properties and could be explored for use in treating viral infections.

Several synthesis methods have been developed for 6-Chloro-2,9-dimethyl-9H-purine:

  • One-Pot Synthesis: A notable method involves the one-pot condensation of 6-chloropyrimidine derivatives with amines or other nucleophiles under mild conditions .
  • Alkylation of Precursor Compounds: The compound can be synthesized by alkylating 6-chloro-2-fluoropurine or 2,6-dichloropurine with appropriate alkyl halides in the presence of bases like potassium carbonate .

6-Chloro-2,9-dimethyl-9H-purine has several applications:

  • Pharmaceutical Development: Its potential as an anticancer and antiviral agent makes it a candidate for drug development.
  • Research Tool: It serves as a useful reagent in biochemical research for studying purine metabolism and related pathways.

Interaction studies have shown that 6-Chloro-2,9-dimethyl-9H-purine interacts with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide metabolism, which could contribute to its anticancer properties.
  • Binding Affinity: Studies are ongoing to determine its binding affinity to receptors or proteins involved in cell signaling pathways.

Several compounds share structural similarities with 6-Chloro-2,9-dimethyl-9H-purine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
9-MethylpurineMethyl group at the ninth positionLacks chlorine substitution; primarily studied for mutagenicity .
6-ChloropurineChlorine at the sixth positionMore reactive than 6-Chloro-2,9-dimethyl-9H-purine due to lack of additional methyl groups.
2-Amino-6-chloropurineAmino group at the second positionExhibits different biological activities related to amino substitution.
8-BromopurineBromine at the eighth positionKnown for its role in DNA synthesis inhibition.

XLogP3

1.4

Wikipedia

6-Chloro-2,9-dimethyl-9H-purine

Dates

Modify: 2024-02-18

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